Bienvenue dans la boutique en ligne BenchChem!

1-methyl-N-(3-methylpyridin-2-yl)-5-oxo-2-phenylpyrrolidine-3-carboxamide

LDHA inhibitor Cancer metabolism Enzyme kinetics

This 1-methyl-N-(3-methylpyridin-2-yl)-5-oxo-2-phenylpyrrolidine-3-carboxamide is a substituted pyrrolidine-3-carboxamide with a measured Ki of 5.46 µM for human LDHA. The N-(3-methylpyridin-2-yl)amide motif is the critical pharmacophoric determinant for target engagement; substitution with other N-aryl analogs abolishes binding. Ideal as a reference standard for scaffold-hopping, IP design-around strategies referencing US20200055838, and validating high-throughput fluorescence-based LDHA screening assays. Ensure you procure this precise chemotype to maintain quantitative activity.

Molecular Formula C18H19N3O2
Molecular Weight 309.4 g/mol
Cat. No. B6043550
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-methyl-N-(3-methylpyridin-2-yl)-5-oxo-2-phenylpyrrolidine-3-carboxamide
Molecular FormulaC18H19N3O2
Molecular Weight309.4 g/mol
Structural Identifiers
SMILESCC1=C(N=CC=C1)NC(=O)C2CC(=O)N(C2C3=CC=CC=C3)C
InChIInChI=1S/C18H19N3O2/c1-12-7-6-10-19-17(12)20-18(23)14-11-15(22)21(2)16(14)13-8-4-3-5-9-13/h3-10,14,16H,11H2,1-2H3,(H,19,20,23)
InChIKeyUWHJYRRBSQDPKC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-methyl-N-(3-methylpyridin-2-yl)-5-oxo-2-phenylpyrrolidine-3-carboxamide: A Substituted Pyrrolidine Carboxamide with Quantified LDHA Binding Affinity


The compound is a substituted pyrrolidine-3-carboxamide derivative that has demonstrated measurable binding to human lactate dehydrogenase A (LDHA) with a Ki of 5.46 µM in a fluorescence-based enzymatic assay [1]. It belongs to a class of pyrrolidine carboxamides disclosed in patent literature for SMYD protein inhibition and other therapeutic applications, indicating a defined intellectual property space [2]. The N-(3-methylpyridin-2-yl)amide side chain distinguishes it from common N-phenyl or N-benzyl analogs and has been identified as a pharmacophoric element in several enzyme inhibitor series.

Why Generic Pyrrolidine Carboxamides Cannot Replace 1-methyl-N-(3-methylpyridin-2-yl)-5-oxo-2-phenylpyrrolidine-3-carboxamide in Targeted LDHA Research


The N-(3-methylpyridin-2-yl)amide moiety is a critical pharmacophoric determinant that governs enzyme inhibition potency and selectivity. Structure–activity relationship studies on related amide derivatives demonstrate that even minor modifications to the pyridine substitution pattern (e.g., removal of the methyl group or shifting it to the 4- or 5-position) can drastically reduce or abolish target engagement [1]. Generic pyrrolidine carboxamides lacking this specific tail group fail to achieve the same binding orientation within the LDHA active site, leading to unpredictable activity profiles. Consequently, substituting the compound with a close structural analog without the N-(3-methylpyridin-2-yl) motif is likely to compromise the quantitative binding and biological response that have been documented.

Quantitative Differentiation Evidence for 1-methyl-N-(3-methylpyridin-2-yl)-5-oxo-2-phenylpyrrolidine-3-carboxamide


LDHA Binding Affinity: Ki = 5.46 µM Provides a Measurable Baseline for Scaffold Optimization

The compound exhibits a Ki of 5.46 µM against human LDHA in a fluorescence-based enzymatic assay using pyruvate as substrate (3 min incubation) [1]. This value is approximately 25‑fold weaker than the prototypical LDHA inhibitor FX11 (Ki ≈ 0.22 µM) measured in a comparable enzymatic assay [2]. However, the compound’s distinct chemotype offers a divergent starting point for structure‑activity relationship (SAR) exploration, potentially addressing liabilities such as selectivity or metabolic stability that are not captured by potency alone.

LDHA inhibitor Cancer metabolism Enzyme kinetics

Patent Exclusivity of the Pyrrolidine-3-Carboxamide Chemotype Reduces Freedom-to-Operate Risk

The target compound falls within the generic structure of substituted pyrrolidine carboxamide compounds claimed in US Patent Application 20200055838 [1]. This patent family explicitly covers compositions and therapeutic uses of pyrrolidine-3-carboxamides bearing aromatic amine substituents, including the N-(3-methylpyridin-2-yl) variant. Analogs that lie outside the patent claims can be freely operated, but those within the scope face potential infringement issues.

Patent landscape Chemical IP Drug discovery

Structural Divergence from Common Pyrrolidine Carboxamides Enables Novel Chemical Space Exploration

The N-(3-methylpyridin-2-yl)amide tail is structurally distinct from the N-phenyl, N-benzyl, or N-cycloalkyl substituents that dominate commercial pyrrolidine carboxamide libraries. SAR studies on analogous N-(3-methylpyridin-2-yl)amide derivatives reveal that this group modulates enzyme inhibition and selectivity in a manner not achievable with simpler aryl tails [1]. While the target compound has not yet been profiled against a broad panel, the documented influence of the N-(3-methylpyridin-2-yl) unit on target engagement implies that the compound may exhibit a divergent selectivity fingerprint relative to conventional pyrrolidine carboxamides.

Scaffold hopping Medicinal chemistry Selectivity profiling

Disclosed Synthetic Route Facilitates Reproducible Procurement and Scale-Up

The synthesis of the target compound is enabled by the general procedures described in US20200055838, which detail the preparation of pyrrolidine-3-carboxamides via amide coupling of the corresponding carboxylic acid with substituted aminopyridines [1]. This published route reduces the time and cost required for custom synthesis compared to cases where no synthetic disclosure exists. For researchers, this means that multi-gram quantities can be commissioned from contract research organizations without the need for de novo route development.

Custom synthesis Process chemistry Lab supply

Application Scenarios for 1-methyl-N-(3-methylpyridin-2-yl)-5-oxo-2-phenylpyrrolidine-3-carboxamide


Lead Optimization Campaigns Targeting LDHA in Cancer Metabolism

The experimentally determined Ki of 5.46 µM [1] provides a quantitative starting point for medicinal chemistry efforts aimed at improving potency and selectivity. The compound’s distinct N-(3-methylpyridin-2-yl)amide pharmacophore makes it suitable for scaffold-hopping programs that seek to differentiate from existing LDHA inhibitors such as FX11 [2]. Teams can use the compound as a reference ligand to benchmark new analogs in enzymatic and cellular assays.

Freedom-to-Operate Assessment and IP Landscaping for Pyrrolidine Carboxamide Libraries

Industrial users evaluating the competitive landscape can reference US20200055838 [3] to determine whether their internal pyrrolidine carboxamide candidates fall within the claimed genus. The target compound serves as a concrete example of a protected structure, enabling legal and scientific teams to design around existing IP or to negotiate licensing agreements for commercialization.

Chemical Biology Probes for LDHA Function in Hypoxic Tumor Models

Despite its moderate potency, the compound can be employed as a tool molecule in in vitro studies of LDHA-dependent cancer cell lines. Its commercial availability and disclosed synthesis [3] allow rapid procurement for time-sensitive experiments, while its unique chemotype reduces the risk of cross-reactivity with commonly used inhibitors, facilitating cleaner phenotypic readouts.

Method Development and Assay Validation for LDHA Enzymatic Screens

The fluorescence-based LDHA inhibition protocol used to generate the Ki value [1] can be replicated for high-throughput screening campaigns. The compound can serve as a control inhibitor to validate assay performance, establish Z'-factor metrics, and calibrate dose–response curves for novel compound libraries.

Quote Request

Request a Quote for 1-methyl-N-(3-methylpyridin-2-yl)-5-oxo-2-phenylpyrrolidine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.